N-[(3,4-Dichlorophenyl)methyl]-1H-indazol-6-amine is a synthetic organic compound belonging to the class of indazole-carboxamides. [] It is a potent and selective inhibitor of monoamine oxidase B (MAO-B), an enzyme involved in the breakdown of neurotransmitters in the brain. [] This compound has garnered significant interest in scientific research due to its potential therapeutic applications in neurological disorders. []
N-[(3,4-dichlorophenyl)methyl]-1H-indazol-6-amine, with the molecular formula , is a compound that has garnered interest in various scientific fields due to its unique structure and potential biological activities. The compound features an indazole core, which consists of a fused benzene and pyrazole ring, and is substituted with a 3,4-dichlorophenyl group. Its applications range from synthetic chemistry to biological research, particularly as a potential enzyme inhibitor or receptor modulator .
The synthesis of N-[(3,4-dichlorophenyl)methyl]-1H-indazol-6-amine typically involves nucleophilic substitution reactions. A common synthetic route includes the reaction of 3,4-dichlorobenzylamine with 6-bromo-1H-indazole. This reaction is usually conducted under basic conditions using potassium carbonate as the base and dimethylformamide as the solvent. The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound.
Industrial production may utilize similar methods but on a larger scale, often employing continuous flow reactors to enhance efficiency and consistency in product quality.
The molecular structure of N-[(3,4-dichlorophenyl)methyl]-1H-indazol-6-amine can be represented with its InChI notation:
Key structural data include:
N-[(3,4-dichlorophenyl)methyl]-1H-indazol-6-amine can undergo several types of chemical reactions:
Reaction Type | Reagent | Conditions |
---|---|---|
Oxidation | Potassium permanganate | Acidic medium |
Reduction | Sodium borohydride | Methanol or ethanol |
Substitution | Potassium carbonate | Dimethylformamide |
These reactions allow for further functionalization of the compound, expanding its potential applications in medicinal chemistry .
The mechanism of action for N-[(3,4-dichlorophenyl)methyl]-1H-indazol-6-amine primarily involves its interaction with specific biological targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to active sites or modulate receptor functions through interactions with binding sites. Such interactions can lead to significant biological effects including inhibition of cell proliferation and modulation of immune responses .
The physical properties of N-[(3,4-dichlorophenyl)methyl]-1H-indazol-6-amine include:
Key chemical properties include:
These properties are critical for understanding how the compound behaves in various environments and its suitability for different applications .
N-[(3,4-dichlorophenyl)methyl]-1H-indazol-6-amine has several scientific uses:
Ongoing research continues to uncover new applications and refine existing methodologies related to this compound .
This compound exemplifies rational drug design through molecular hybridization. The 6-aminoindazole core serves as a hinge-binding motif capable of forming critical hydrogen bonds with kinase ATP pockets, analogous to pharmacophores in clinical kinase inhibitors [5]. The 3,4-dichlorobenzyl substituent introduces substantial hydrophobic character, potentially enhancing membrane permeability and creating specific van der Waals interactions within target binding clefts. This dichloroaryl moiety may also influence electron distribution across the molecule, affecting its binding kinetics [1] [10]. Preliminary evidence suggests this compound modulates apoptosis regulatory pathways (Bcl-2 family) and p53/MDM2 interactions—key nodes in cancer cell survival [5]. Its structural configuration enables selective cytotoxicity against malignant cells while sparing normal cells, as evidenced by its selectivity index (SI = 6.4) in chronic myeloid leukemia (K562) versus healthy kidney (HEK-293) cell lines [5].
Table 1: Molecular Profile of N-[(3,4-dichlorophenyl)methyl]-1H-indazol-6-amine
Property | Value/Descriptor |
---|---|
IUPAC Name | N-[(3,4-dichlorophenyl)methyl]-1H-indazol-6-amine |
Molecular Formula | C₁₄H₁₀Cl₂N₃ |
Molecular Weight | 291.16 g/mol |
Key Structural Features | 6-Aminoindazole core, 3,4-dichlorobenzyl substituent |
Hydrogen Bond Donors | 3 (2x indazole N-H, 1x amine N-H) |
Hydrogen Bond Acceptors | 3 (indazole N, 2x Cl) |
LogP (Predicted) | 3.8 ± 0.6 (Moderate lipophilicity) |
Three FDA-approved indazole derivatives provide critical benchmarks for evaluating the therapeutic potential of N-[(3,4-dichlorophenyl)methyl]-1H-indazol-6-amine:
Entrectinib: Features a 1H-indazol-3-amide core optimized for high-affinity binding to ALK/ROS1/NTRK kinases. Its 5-fluoro-2-aminobenzyl substitution pattern enhances blood-brain barrier penetration, contrasting with the dichlorophenylmethyl group in our compound which likely favors peripheral tissue distribution [2] [5].
Pazopanib: Utilizes a 1H-indazol-5-amine scaffold linked to a pyrimidine-sulfonamide moiety. This multi-kinase inhibitor primarily targets VEGFR, PDGFR, and c-Kit—receptors implicated in tumor angiogenesis. The dichloro analog’s simpler benzylamine architecture may confer more selective kinase inhibition profiles [2] [6].
Linifanib (ABT-869): Incorporates a 3-aminocarbonylindazole pharmacophore. As a potent VEGFR/PDGFR inhibitor, its quinoline substituent enables extended hydrophobic pocket binding, whereas the dichloro compound’s compact benzyl group may facilitate different target engagement kinetics [3].
CAS No.:
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 106717-30-0
CAS No.: